molecular formula C9H8O3 B3192196 5-Ethenyl-2-hydroxybenzoic acid CAS No. 61393-07-5

5-Ethenyl-2-hydroxybenzoic acid

Cat. No.: B3192196
CAS No.: 61393-07-5
M. Wt: 164.16 g/mol
InChI Key: UHIWSJXHUHEAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2-hydroxybenzoic acid (CAS Number: 61393-07-5) is a substituted benzoic acid derivative characterized by an ethenyl (vinyl) group at the 5-position and a hydroxyl group at the 2-position . This compound is offered for investigational purposes in chemical and biological research. Early studies suggest that hydroxybenzoic acid (HBA) derivatives are investigated for their bioactivity, including potential antibacterial and biofilm-inhibitory properties, making them a point of interest in developing new therapeutic and anti-fouling agents . The presence of both a carboxylic acid and a phenolic hydroxyl group on the aromatic ring provides distinct physicochemical properties, including specific solubility behavior and the capacity for iron chelation, which is a mechanism shared by many phenolic antioxidants . Researchers can utilize this compound as a synthetic building block for developing more complex molecules, such as novel mitochondriotropic antioxidants designed to target oxidative stress within cells or azo compounds studied for their radical scavenging capacities . The ethenyl group offers a reactive site for further chemical modifications, including polymerization or functionalization, to tailor the compound for specific material science or pharmaceutical applications. Handling Note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61393-07-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

5-ethenyl-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h2-5,10H,1H2,(H,11,12)

InChI Key

UHIWSJXHUHEAMG-UHFFFAOYSA-N

SMILES

C=CC1=CC(=C(C=C1)O)C(=O)O

Canonical SMILES

C=CC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents at the 5-position of 2-hydroxybenzoic acid significantly alter electronic properties and chemical behavior:

Compound Substituent (5-position) Electronic Effect Acidity (pKa) Key References
5-Ethenyl-2-hydroxybenzoic acid Ethenyl (CH₂=CH-) Mild electron-withdrawing Inferred: ~2.8–3.2 N/A (analog-based)
5-Bromo-2-hydroxybenzoic acid Bromo (Br) Strong electron-withdrawing ~2.5
5-Methoxy-2-hydroxybenzoic acid Methoxy (OCH₃) Electron-donating ~3.0–3.5
5-Methyl-2-hydroxybenzoic acid Methyl (CH₃) Electron-donating ~2.8

Key Observations :

  • The ethenyl group’s electron-withdrawing nature (due to conjugation with the aromatic ring) likely increases acidity compared to methyl or methoxy derivatives but less so than bromo analogs .
  • Methoxy and methyl groups reduce solubility in polar solvents due to hydrophobicity, whereas bromo and ethenyl substituents may enhance solubility in organic phases .

Key Observations :

  • The hydroxyl group at the 2-position enhances antibacterial efficacy compared to methoxy analogs, likely due to improved hydrogen bonding with target proteins .
  • Ethenyl’s planar structure may facilitate π-π stacking in biofilms but could introduce steric challenges in binding pockets compared to smaller substituents like bromo or methyl .

Key Observations :

  • Bromo and methoxy derivatives are synthesized via straightforward electrophilic substitution or alkylation .
  • Ethenyl incorporation may require transition-metal-catalyzed coupling (e.g., Heck reaction), which is less atom-economical and more complex .

Key Observations :

  • Ethenyl’s unsaturated bond may increase susceptibility to oxidation, necessitating inert storage conditions compared to saturated analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Ethenyl-2-hydroxybenzoic acid with high purity?

  • Methodology : Start with a salicylic acid derivative (e.g., 2-hydroxybenzoic acid) and introduce the ethenyl group via Heck coupling or Friedel-Crafts alkylation. Protect the hydroxyl group during synthesis using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and finalize with recrystallization in ethanol/water . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% by area normalization).

Q. Which spectroscopic techniques are optimal for characterizing 5-Ethenyl-2-hydroxybenzoic acid?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethenyl group (δ ~5.5–6.5 ppm for protons; δ ~120–140 ppm for carbons) and hydroxyl proton (broad singlet ~δ 10–12 ppm). Assign aromatic protons using COSY and HSQC.
  • IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M–H]^- at m/z 177.0422 for C9_9H8_8O3_3) .

Q. How can solubility properties be determined for experimental design in aqueous/organic systems?

  • Methodology : Perform shake-flask experiments in buffered solutions (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Measure solubility via UV-Vis spectroscopy at λmax_{\text{max}} (~270 nm for benzoic acids). Adjust pH to study ionization effects (carboxylic acid pKa_a ~2.5–3.5; phenolic O–H pKa_a ~10–12) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental crystallographic data for molecular geometry?

  • Methodology :

Perform X-ray crystallography using SHELX (SHELXL for refinement) to determine bond lengths/angles .

Compare with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies may arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking) not modeled in gas-phase calculations.

Analyze intermolecular interactions using CrystalExplorer to identify supramolecular synthons (e.g., carboxylic acid dimer motifs) .

Q. What experimental designs are effective for studying the compound’s reactivity under catalytic conditions?

  • Methodology :

  • Oxidation : React with KMnO4_4 in acidic conditions to assess ethenyl group stability.
  • Electrophilic Substitution : Use bromine in acetic acid to test aromatic ring reactivity (monitor via 1H^1H-NMR for new substituents).
  • Photochemical Studies : Expose to UV light (λ = 254 nm) to probe ethenyl isomerization or dimerization .

Q. How to analyze crystal packing and intermolecular interactions to predict solid-state properties?

  • Methodology :

Solve the crystal structure via SHELXD (for small molecules) and refine with SHELXL .

Identify hydrogen-bonding networks (e.g., O–H···O between carboxylic acid groups) and π-π interactions (interplanar distances <4.0 Å).

Use Mercury software to calculate packing coefficients and void volumes. Relate findings to mechanical stability or dissolution rates .

Q. How to evaluate the compound’s stability under varying storage conditions (e.g., light, humidity)?

  • Methodology :

  • Conduct accelerated stability studies:
  • Thermal Stability : Thermogravimetric analysis (TGA) from 25–300°C (heating rate 10°C/min).
  • Photostability : Expose to UV/Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Humidity : Store at 75% relative humidity (40°C) for 4 weeks; analyze moisture uptake via Karl Fischer titration .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental 1H^1H-NMR chemical shifts?

  • Methodology :

Verify solvent effects (e.g., DMSO vs. chloroform) using computational solvation models (PCM or SMD).

Check for tautomerism (e.g., keto-enol equilibria in solution) via variable-temperature NMR.

Reconcile with X-ray Solid-state geometry may differ from solution-phase conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.